3-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide
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Overview
Description
3-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bicyclic octane structure with a trifluoromethyl phenyl group and a methylsulfanyl group, making it a subject of interest in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3,3-dialkyl-6-trifluoromethyl-2,3-dihydro-4-pyrones with alkyl mercaptoacetates in the presence of piperidine . This reaction results in the formation of derivatives of 2-oxa-7-thiabicyclo[3.2.1]octane, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The trifluoromethyl phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
3-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the function of enzymes involved in fungal cell wall synthesis, leading to antifungal effects .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-6-trifluoromethyl-2-aminopyrimidines: These compounds share the trifluoromethyl group and have been studied for their fungicidal activity.
2-oxa-7-thiabicyclo[3.2.1]octane derivatives: These compounds have a similar bicyclic structure and are used in various chemical reactions.
Uniqueness
3-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide is unique due to its combination of a bicyclic octane structure with both a trifluoromethyl phenyl group and a methylsulfanyl group. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-methylsulfanyl-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2OS/c1-23-14-8-12-6-7-13(9-14)21(12)15(22)20-11-4-2-10(3-5-11)16(17,18)19/h2-5,12-14H,6-9H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLLFFARTPFBCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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